N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide
Brand Name: Vulcanchem
CAS No.: 6385-52-0
VCID: VC8742308
InChI: InChI=1S/C13H9ClIN3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20)
SMILES: C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)I
Molecular Formula: C13H9ClIN3OS
Molecular Weight: 417.65 g/mol

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide

CAS No.: 6385-52-0

Cat. No.: VC8742308

Molecular Formula: C13H9ClIN3OS

Molecular Weight: 417.65 g/mol

* For research use only. Not for human or veterinary use.

N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide - 6385-52-0

Specification

CAS No. 6385-52-0
Molecular Formula C13H9ClIN3OS
Molecular Weight 417.65 g/mol
IUPAC Name N-[(5-chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide
Standard InChI InChI=1S/C13H9ClIN3OS/c14-8-5-6-11(16-7-8)17-13(20)18-12(19)9-3-1-2-4-10(9)15/h1-7H,(H2,16,17,18,19,20)
Standard InChI Key ZGHPUSJBGZSUAC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)I
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)I

Introduction

Chemical Structure and Molecular Properties

Structural Composition

N-[(5-Chloropyridin-2-yl)carbamothioyl]-2-iodobenzamide (molecular formula: C13H8ClIN3OS\text{C}_{13}\text{H}_8\text{ClIN}_3\text{OS}) consists of three primary components:

  • 2-Iodobenzoyl group: A benzene ring substituted with an iodine atom at the ortho position and a carbonyl group.

  • Carbamothioyl bridge: A thiourea functional group (NHCSNH-\text{NH}-\text{CS}-\text{NH}-) connecting the benzoyl and pyridinyl units.

  • 5-Chloropyridin-2-yl group: A pyridine ring with chlorine at the 5-position and an amino group at the 2-position.

The molecular weight is calculated as 416.42 g/mol, derived from the sum of atomic masses:

C13H8ClIN3OS=(13×12.01)+(8×1.01)+35.45+126.90+(3×14.01)+32.07+16.00=416.42g/mol.\text{C}_{13}\text{H}_8\text{ClIN}_3\text{OS} = (13 \times 12.01) + (8 \times 1.01) + 35.45 + 126.90 + (3 \times 14.01) + 32.07 + 16.00 = 416.42 \, \text{g/mol}.

Spectroscopic Characteristics

While experimental spectral data for this compound are unavailable, inferences from analogous structures suggest:

  • IR Spectroscopy:

    • Strong absorption at 1670cm1\sim 1670 \, \text{cm}^{-1} (C=O stretch of benzamide).

    • Peaks at 1250cm1\sim 1250 \, \text{cm}^{-1} (C=S stretch) and 1550cm1\sim 1550 \, \text{cm}^{-1} (N-H bend of thiourea) .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons of the benzoyl group (δ7.58.5ppm\delta 7.5–8.5 \, \text{ppm}) and pyridinyl protons (δ8.08.5ppm\delta 8.0–8.5 \, \text{ppm}) .

    • 13C^{13}\text{C}-NMR: Carbonyl carbon (δ170ppm\delta \sim 170 \, \text{ppm}), thiocarbonyl carbon (δ180ppm\delta \sim 180 \, \text{ppm}), and iodinated aromatic carbon (δ95ppm\delta \sim 95 \, \text{ppm}) .

Synthesis and Reaction Pathways

Synthetic Strategies

The compound can be synthesized via a two-step protocol:

  • Formation of 5-Chloro-2-aminopyridine Thiourea:
    Reaction of 5-chloro-2-aminopyridine with carbon disulfide (CS2\text{CS}_2) in the presence of a base (e.g., triethylamine) yields the thiourea intermediate .

    C5H4ClN2+CS2Et3NC6H5ClN3S.\text{C}_5\text{H}_4\text{ClN}_2 + \text{CS}_2 \xrightarrow{\text{Et}_3\text{N}} \text{C}_6\text{H}_5\text{ClN}_3\text{S}.
  • Coupling with 2-Iodobenzoyl Chloride:
    The thiourea reacts with 2-iodobenzoyl chloride under inert conditions to form the target compound :

    C6H5ClN3S+C7H4IOClC13H8ClIN3OS+HCl.\text{C}_6\text{H}_5\text{ClN}_3\text{S} + \text{C}_7\text{H}_4\text{IOCl} \rightarrow \text{C}_{13}\text{H}_8\text{ClIN}_3\text{OS} + \text{HCl}.

Optimization Parameters

Key reaction conditions from analogous syntheses include :

  • Temperature: 5060C50–60^\circ \text{C} for thiourea formation.

  • Reaction Time: 38hours3–8 \, \text{hours} for complete coupling.

  • Solvent: Dichloromethane or tetrahydrofuran.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane).

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor in water due to hydrophobic benzoyl and pyridinyl groups; soluble in polar aprotic solvents (DMF, DMSO).

  • Stability: Susceptible to photodegradation (iodine release) and hydrolysis under acidic/basic conditions (thiourea cleavage) .

Thermal Behavior

  • Melting Point: Estimated 180190C180–190^\circ \text{C} (based on benzamide analogs) .

  • Thermogravimetric Analysis (TGA): Decomposition above 200C200^\circ \text{C}.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator